molecular formula C19H19N3O5S2 B2826473 methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886958-37-8

methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2826473
CAS No.: 886958-37-8
M. Wt: 433.5
InChI Key: JEZJZMQKWGWKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a dihydrothieno[2,3-c]pyridine core. This scaffold is structurally characterized by a fused thiophene and partially saturated pyridine ring system. Key functional groups include a cyano substituent at position 3, a methyl ester at position 6, and a 3-(ethylsulfonyl)benzamido moiety at position 2.

Properties

IUPAC Name

methyl 3-cyano-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-29(25,26)13-6-4-5-12(9-13)17(23)21-18-15(10-20)14-7-8-22(19(24)27-2)11-16(14)28-18/h4-6,9H,3,7-8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZJZMQKWGWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to targetintegrin α2 , which plays a crucial role in cell adhesion and signal transduction.

Mode of Action

It’s known that related compounds can inhibitVEGF-2 or FGF-2-induced tube formation of HUVEC cells through the suppression of integrin α2. This suggests that the compound might interact with its targets to induce changes in cell behavior.

Biochemical Pathways

It’s known that the suppression of integrin α2 can affect theangiogenesis pathway , potentially leading to downstream effects on cell growth and proliferation.

Result of Action

Related compounds have been found to promote selective proteasomal degradation of theU2AF-related splicing factor CAPERα , which could potentially alter gene expression and cellular function.

Biological Activity

Chemical Structure and Properties

The molecular structure of methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : Methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

This compound belongs to a class of thienopyridines and is characterized by the presence of a cyano group and an ethylsulfonyl moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that thienopyridine derivatives exhibit significant anticancer properties. For example:

  • A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential:

  • In vitro assays revealed that the compound could modulate cytokine production in macrophages, reducing levels of pro-inflammatory cytokines such as TNFα and IL-1β. This suggests a possible mechanism for treating inflammatory diseases .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in inflammatory processes:

  • Molecular docking studies have indicated that this compound interacts favorably with targets such as COX-2 and iNOS, which are crucial in the inflammatory response .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of COX-2 and iNOS

Case Studies

  • Case Study on Cytotoxicity :
    • In a study involving J774 macrophages, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability and cytokine production. The most significant effects were observed at concentrations above 25 µM.
  • Case Study on Inflammatory Response :
    • An animal model using zymosan-induced peritonitis demonstrated that administration of the compound significantly reduced leukocyte migration by up to 90% at optimal doses (50 mg/kg), showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: The 3-(ethylsulfonyl)benzamido group in the target compound is unique among the compared derivatives. The sulfonyl group enhances polarity and may improve solubility compared to methoxy (Compound 3a) or pyridinyl (4SC-207) groups .

Position 6 Esters :

  • Methyl/ethyl esters (target compound, 4SC-207) are smaller than tert-butyl esters (Compound 8c), which may influence metabolic stability. tert-Butyl groups are often used as protecting groups in synthesis .

Biological Activity: Antitubulin Activity: Compound 3a and 4SC-207 inhibit tubulin polymerization, with 4SC-207 showing nanomolar potency. The target compound’s ethylsulfonyl group may enhance binding to tubulin’s colchicine site, but empirical validation is needed . Receptor Modulation: Compound 8c serves as a precursor for A₁ adenosine receptor modulators, highlighting the scaffold’s versatility .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The cyano group at position 3 (common across all compounds) stabilizes the thienopyridine core via conjugation.
  • Steric Hindrance: The 3-(ethylsulfonyl)benzamido group introduces steric bulk compared to smaller substituents (e.g., amino in Compound 8c), which may affect binding pocket accessibility .

Q & A

Q. Table 1: Reaction Conditions for Critical Steps

StepReagents/ConditionsYield (%)Reference
Sulfonylation3-(Ethylsulfonyl)benzoyl chloride, DCM, 0°C65–75
AmidationEDC, HOBt, DMF, RT, 12 h50–60
EsterificationMethyl chloroformate, Et₃N, THF, reflux70–80

Basic Question: Which analytical techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional group integration and stereochemistry. For example, the ethylsulfonyl group shows distinct peaks at δ 1.4 ppm (CH₃) and δ 3.2–3.5 ppm (SO₂CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₅S₂: 482.12) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .

Advanced Question: How can contradictory data in biological activity assays be resolved?

Answer:
Contradictions often arise from variations in assay conditions or target selectivity. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
  • Structural Optimization : Modify the ethylsulfonyl or cyano groups to enhance selectivity, guided by molecular docking studies .

Example : Inconsistent inhibition of COX-2 vs. COX-1 may result from differences in binding pocket flexibility, resolved via MD simulations .

Advanced Question: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C. The ester group is prone to hydrolysis at pH > 8 .
  • Light/Heat Stability : Accelerated stability testing (40°C/75% RH, 1–4 weeks) identifies photodegradation products (e.g., sulfoxide formation) .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation. LC-MS/MS tracks metabolite formation (e.g., demethylated derivatives) .

Basic Question: How is the compound’s solubility profile determined?

Answer:

  • Shake-Flask Method : Measure equilibrium solubility in solvents (water, DMSO, PBS) using UV-Vis spectroscopy. LogP (calculated ~3.2) indicates moderate hydrophobicity .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to correlate melting point (~180–190°C) with solubility .

Advanced Question: What computational approaches predict interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., EGFR, TNF-α) using the compound’s crystal structure .
  • QSAR Modeling : Relate structural descriptors (e.g., polar surface area, H-bond donors) to activity data from analogous thienopyridines .
  • MD Simulations : Analyze binding pocket dynamics over 100 ns trajectories to identify stable conformations .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonyl chloride intermediates .
  • Spill Management : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .

Advanced Question: How can regioselectivity challenges in amidation be addressed?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., cyano groups) with tert-butyldimethylsilyl (TBS) during sulfonylation .
  • Catalytic Control : Use Pd-mediated coupling to direct amidation to the pyridine N-atom .
  • Microwave-Assisted Synthesis : Reduce side reactions via rapid, controlled heating (e.g., 100°C, 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.